
N-(Dithiocarbamoyl)-N-methyl-D-glucamine,sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(DITHIOCARBAMOYL)-N-METHYL-D-GLUCAMINE, SODIUM SALT is a chemical compound known for its unique properties and applications in various fields. This compound belongs to the class of dithiocarbamates, which are characterized by the presence of a dithiocarbamate functional group. Dithiocarbamates are widely used in agriculture, medicine, and industry due to their diverse biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(DITHIOCARBAMOYL)-N-METHYL-D-GLUCAMINE, SODIUM SALT typically involves the reaction of N-methyl-D-glucamine with carbon disulfide and sodium hydroxide. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired dithiocarbamate salt. The general reaction scheme is as follows:
N-methyl-D-glucamine+CS2+NaOH→N-(DITHIOCARBAMOYL)-N-METHYL-D-GLUCAMINE, SODIUM SALT
Industrial Production Methods
In industrial settings, the production of N-(DITHIOCARBAMOYL)-N-METHYL-D-GLUCAMINE, SODIUM SALT is carried out in large-scale reactors. The process involves the continuous addition of carbon disulfide and sodium hydroxide to a solution of N-methyl-D-glucamine, followed by purification steps to isolate the final product. The reaction conditions are optimized to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(DITHIOCARBAMOYL)-N-METHYL-D-GLUCAMINE, SODIUM SALT undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: Reduction reactions can convert the dithiocarbamate group to thiol derivatives.
Substitution: The dithiocarbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Disulfides.
Reduction: Thiol derivatives.
Substitution: Alkylated or acylated dithiocarbamates.
Scientific Research Applications
N-(DITHIOCARBAMOYL)-N-METHYL-D-GLUCAMINE, SODIUM SALT has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including antifungal and anticancer activities.
Industry: Utilized in the formulation of pesticides and fungicides due to its biocidal properties.
Mechanism of Action
The mechanism of action of N-(DITHIOCARBAMOYL)-N-METHYL-D-GLUCAMINE, SODIUM SALT involves the interaction of the dithiocarbamate group with metal ions and thiol-containing biomolecules. The compound can chelate metal ions, thereby inhibiting metalloenzymes and disrupting metal-dependent biological processes. Additionally, it can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition and altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
- Sodium diethyldithiocarbamate
- Potassium dimethyldithiocarbamate
- Zinc dimethyldithiocarbamate
Uniqueness
N-(DITHIOCARBAMOYL)-N-METHYL-D-GLUCAMINE, SODIUM SALT is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to other dithiocarbamates, it exhibits enhanced solubility in water and a broader spectrum of biological activities, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C8H17N2NaO5S2 |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
sodium;1-methyl-1-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]-3-sulfidothiourea |
InChI |
InChI=1S/C8H17N2O5S2.Na/c1-10(8(16)9-17)2-4(12)6(14)7(15)5(13)3-11;/h4-7,11-15H,2-3H2,1H3,(H-,9,16,17);/q-1;+1/t4-,5+,6+,7+;/m0./s1 |
InChI Key |
XUCFWEXYYSBCNA-LJTMIZJLSA-N |
Isomeric SMILES |
CN(C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C(=S)N[S-].[Na+] |
Canonical SMILES |
CN(CC(C(C(C(CO)O)O)O)O)C(=S)N[S-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


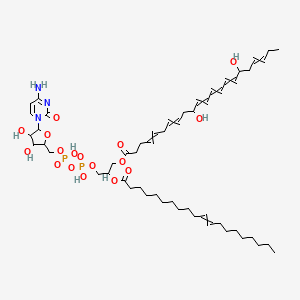
![Methyl 1-[[2-N-(5-Nitrothiazolyl)carboxamido]phenyl]-2,3,4-tri-O-acetyl-|A-D-glucopyranuronate](/img/structure/B13400478.png)
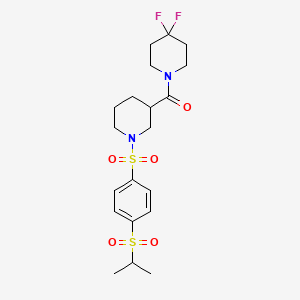
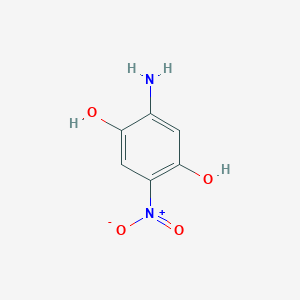
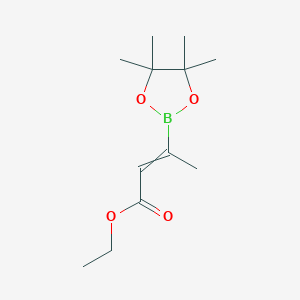
![2-[3-ethenyl-5-methoxycarbonyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]acetic acid](/img/structure/B13400523.png)
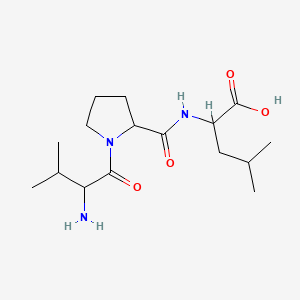
![5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)-N-[6-[3-(pyridin-2-yldisulfanyl)propanoylamino]hexyl]pentanamide](/img/structure/B13400534.png)
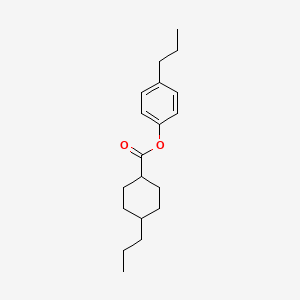


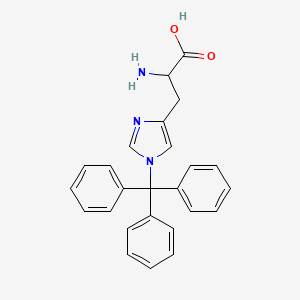
![sodium;(3R,5S)-7-[5-(4-fluorophenyl)-4-phenyl-3-(phenylcarbamoyl)-2-propan-2-yl-2,3-dihydropyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B13400561.png)

